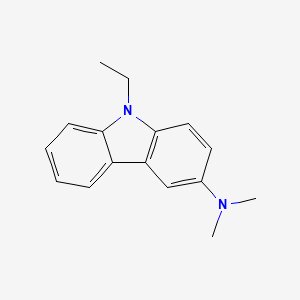

9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57102-94-0 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

9-ethyl-N,N-dimethylcarbazol-3-amine |

InChI |

InChI=1S/C16H18N2/c1-4-18-15-8-6-5-7-13(15)14-11-12(17(2)3)9-10-16(14)18/h5-11H,4H2,1-3H3 |

InChI Key |

PXKWEZQSFMXJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl N,n Dimethyl 9h Carbazol 3 Amine and Analogous Systems

Direct Synthetic Routes to 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine

A direct, one-pot synthesis of this compound is not prominently described in the literature. Instead, its synthesis is efficiently achieved through a well-established multi-step sequence starting from the parent carbazole (B46965) heterocycle. This pathway focuses on first building the 3-amino-9-ethylcarbazole (B89807) precursor, which is then subsequently N,N-dimethylated.

The synthesis of the precursor, 3-amino-9-ethylcarbazole, is typically carried out in three main steps:

N-Ethylation of Carbazole: The sequence begins with the alkylation of the carbazole nitrogen. Carbazole is treated with an ethylating agent, such as ethyl bromide, in a suitable solvent like acetone, often in the presence of a base like potassium hydroxide, to yield 9-ethylcarbazole (B1664220). tubitak.gov.tr

Nitration: The resulting 9-ethylcarbazole undergoes regioselective nitration at the C-3 position. This is achieved using a nitrating agent, such as nitric acid, in a solvent like 1,2-dichloroethane (B1671644) at controlled temperatures, typically around 0 °C, to produce 3-nitro-9-ethylcarbazole. tubitak.gov.tr

Reduction: The final step to obtain the precursor is the reduction of the nitro group. This transformation is commonly performed using reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl), followed by neutralization to yield 3-amino-9-ethylcarbazole. tubitak.gov.tr

With the primary amine precursor in hand, the final N,N-dimethylation is accomplished. A classic and highly effective method for this transformation is the Eschweiler-Clarke reaction . This reaction involves treating the primary amine (3-amino-9-ethylcarbazole) with excess formaldehyde (B43269) and formic acid. wikipedia.org The reaction proceeds via reductive amination, where the amine first condenses with formaldehyde to form an iminium ion, which is then reduced by formic acid. The process repeats to afford the tertiary amine, this compound. A key advantage of the Eschweiler-Clarke reaction is that it selectively yields the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | Carbazole | Ethyl bromide, Potassium hydroxide | 9-Ethylcarbazole | Acetone, Room temperature |

| 2 | 9-Ethylcarbazole | Nitric acid | 3-Nitro-9-ethylcarbazole | 1,2-Dichloroethane, 0 °C |

| 3 | 3-Nitro-9-ethylcarbazole | Tin (Sn), Hydrochloric acid | 3-Amino-9-ethylcarbazole | Acidic medium, followed by basic workup |

| 4 | 3-Amino-9-ethylcarbazole | Formaldehyde, Formic acid | This compound | Aqueous solution, heated |

Strategies for N-Alkylation and Amination of Carbazole Cores

The functionalization of the carbazole core at the nitrogen (N-9) and carbon positions is fundamental to creating a diverse range of analogues.

N-Alkylation: The introduction of alkyl groups at the N-9 position is a common strategy to enhance solubility and modify the electronic properties of the carbazole system. As mentioned in the synthesis of the title compound, this is typically achieved by reacting the N-H of a carbazole with an alkyl halide in the presence of a base. Modern variations include the use of microwave irradiation in "dry media" (e.g., on a solid support like potassium carbonate), which can significantly reduce reaction times and improve yields.

Amination: Introducing an amino group onto the carbazole aromatic rings is often accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds by coupling a carbazole halide (e.g., 3-bromo-9-ethylcarbazole) with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This approach is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of various carbazole-based amines.

Functionalization and Derivatization Approaches for Carbazole-3-amines

The 3-amino-9-ethylcarbazole scaffold is a versatile intermediate for further chemical modifications, leveraging the reactivity of both the amino group and the electron-rich aromatic system.

Electrophilic Aromatic Substitution Reactions

The amino group at the C-3 position is a strong activating group and directs electrophiles to the ortho (C-2 and C-4) positions. Due to the mesomeric effect of the amino group, the carbazole ring becomes highly nucleophilic, particularly at these positions. This allows for a variety of electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, to be performed on the 3-aminocarbazole core, leading to further functionalized derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing carbazoles.

Buchwald-Hartwig Amination: As previously noted, this reaction is used to form C-N bonds. It can be applied to synthesize complex diaryl- or alkylaryl-amines starting from a halogenated carbazole. For instance, di(9-ethyl-9H-carbazol-3-yl)amine-based compounds have been synthesized using this methodology for applications in organic electronics. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds. A halogenated carbazole (e.g., 3-bromo-9-ethylcarbazole) can be coupled with a boronic acid or ester in the presence of a palladium catalyst to introduce new aryl or vinyl substituents onto the carbazole framework.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amino group of 3-aminocarbazole derivatives readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov For example, reacting 9-ethyl-9H-carbazole-3-carbaldehyde with an amine like 5-amino-3,4-dimethylisoxazole (B17700) in ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding Schiff base. nih.gov Similarly, 3-amino-9-ethylcarbazole can react with various aldehydes to produce a wide array of imine derivatives. acs.org

| Carbazole Reactant | Carbonyl Reactant | Product Type | Conditions |

| 3-Amino-9-ethylcarbazole | Aromatic/Aliphatic Aldehyde | Schiff Base (Imine) | Ethanol, Acetic acid (cat.), Reflux |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Primary Amine | Schiff Base (Imine) | Ethanol, Acetic acid (cat.), Reflux |

Nucleophilic Substitution Reactions in Carbazole Synthesis

While the carbazole ring itself is generally electron-rich and less susceptible to nucleophilic attack, the amino group of carbazole-3-amines is an excellent nucleophile. It can participate in nucleophilic substitution reactions where it displaces a leaving group on an electrophilic substrate. For example, 3-amino-9-ethylcarbazole can be acylated by reacting it with chloroacetyl chloride. mdpi.com The resulting N-(9-ethyl-9H-carbazol-3-yl)acetamide derivative can then undergo a second nucleophilic substitution, where a phenoxide displaces the chloride, demonstrating the utility of this reaction sequence for building more complex structures. mdpi.com

Ullmann Coupling and Related Metal-Mediated Cyclization Reactions

The Ullmann coupling reaction, a classic copper-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds, represents a cornerstone in the synthesis of carbazole frameworks. This methodology can be applied to the synthesis of this compound, typically starting from 3-amino-9-ethylcarbazole. The final step would involve an N,N-dimethylation of the amino group. While direct Ullmann N,N-dimethylation of an amino group is less common, the principles of Ullmann C-N coupling are highly relevant for the synthesis of the precursor and its analogs.

The Ullmann condensation, a variant of the Ullmann reaction, is particularly pertinent for forming C-N bonds. beilstein-journals.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. beilstein-journals.org However, significant advancements have been made, employing soluble copper catalysts with various ligands to facilitate the reaction under milder conditions. For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote Ullmann coupling reactions at significantly lower temperatures. organic-chemistry.org

A review on the chemistry of 3-amino-9-ethylcarbazole highlights its utility as a versatile intermediate. The amino group at the 3-position can readily undergo various transformations, including arylation reactions, which are analogous to Ullmann-type couplings. For example, the reaction of 3-amino-9-ethylcarbazole with 4-iodobenzonitrile (B145841) in the presence of copper and 18-crown-6 (B118740) demonstrates a modified Ullmann coupling to produce a diarylamine derivative. While this is not a direct synthesis of the target compound, it illustrates the reactivity of the amino group in Ullmann-type conditions. The synthesis of this compound would likely proceed via the N-alkylation of 3-amino-9-ethylcarbazole, a reaction that can be influenced by the principles of metal-mediated cross-coupling.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful alternatives to the traditional copper-based Ullmann reaction for C-N bond formation and subsequent carbazole synthesis. These methods often offer milder reaction conditions and broader substrate scope.

| Reaction Type | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Copper, High Temperature | Classic method for C-N bond formation. beilstein-journals.org |

| Modified Ullmann Coupling | Soluble Copper Catalysts, Ligands (e.g., N,N-dimethylglycine) | Milder reaction conditions, improved yields. organic-chemistry.org |

| Palladium-Catalyzed Amination | Palladium Catalysts, Ligands | Alternative to Ullmann coupling with broader substrate scope. |

Multi-Component Reaction Approaches for Carbazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and step economy. Several MCRs have been developed for the synthesis of carbazole and tetrahydrocarbazole derivatives. These reactions often proceed through a cascade of events, rapidly building molecular complexity from simple starting materials.

One notable approach involves the dirhodium(II)-catalyzed three-component assembly of an imine, diazoacetonitrile, and an activated alkynyl coupling partner to furnish substituted 1,2-diarylpyrroles, which can be precursors to carbazole systems. nih.gov The reaction proceeds via the in-situ generation of an azomethine ylide, which undergoes a cycloaddition with the dipolarophile. nih.gov

Another strategy utilizes a one-pot, four-component synthesis to produce novel thiazole (B1198619) derivatives, showcasing the power of MCRs in constructing complex heterocyclic systems. ijcce.ac.ir While not directly yielding a carbazole, this methodology highlights the potential for designing MCRs that could lead to the carbazole core by selecting appropriate starting materials. The synthesis of polysubstituted 2-aminopyrroles via one-pot multicomponent reactions also provides a platform that could be adapted for the synthesis of carbazole analogs. nih.gov

The following table summarizes some multi-component approaches towards carbazole-related structures.

| Number of Components | Catalyst | Resulting Structure | Reference |

| Three | Dirhodium(II) salts | Substituted 1,2-diarylpyrroles | nih.gov |

| Four | Orthophosphoric acid | Thiazole derivatives | ijcce.ac.ir |

| Three | Not specified | Polysubstituted 2-aminopyrroles | nih.gov |

Catalytic Systems in Carbazole Synthesis

The development of efficient catalytic systems has revolutionized the synthesis of carbazoles, enabling milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. Both heterogeneous and homogeneous catalysts have been successfully employed.

Heterogeneous Catalysis (e.g., Pd-Cu@rGO)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. A notable example is the use of bimetallic palladium-copper nanoparticles supported on reduced graphene oxide (Pd-Cu@rGO) as a highly efficient heterogeneous catalyst for the synthesis of conjugated carbazole derivatives.

This catalyst has demonstrated superior performance in Suzuki-Miyaura cross-coupling reactions between N-protected-3-bromo-carbazoles and various aryl/heteroaryl boronic acids, with yields up to 98%. The electronic structure modification of the Pd-Cu ensemble on the rGO support is believed to be responsible for its enhanced catalytic efficiency. Importantly, the Pd-Cu@rGO catalyst exhibits excellent recyclability and can be reused multiple times without a significant loss in its effectiveness.

| Catalyst | Reaction Type | Key Advantages |

| Pd-Cu@rGO | Suzuki-Miyaura Coupling | High yields, excellent recyclability, reusable. |

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. A wide array of transition metal complexes, including those of palladium, rhodium, gold, and iridium, have been utilized for the synthesis of carbazoles through various mechanistic pathways.

Palladium-catalyzed reactions are particularly prevalent, often involving intramolecular C-H amination or tandem amination/direct arylation sequences. These methods allow for the regioselective synthesis of functionalized carbazoles from readily available starting materials. organic-chemistry.org Gold and platinum catalysts have been employed in tandem carbocyclization/nucleophilic addition reactions of indolylallenes to construct the carbazole skeleton. mdpi.com Rhodium catalysts are effective in the synthesis of carbazoles from biaryl azides. organic-chemistry.org Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls offers another route to carbazoles. organic-chemistry.org

| Metal Catalyst | Reaction Type |

| Palladium | Intramolecular C-H amination, Tandem amination/arylation organic-chemistry.org |

| Gold/Platinum | Tandem carbocyclization/nucleophilic addition mdpi.com |

| Rhodium | Cyclization of biaryl azides organic-chemistry.org |

| Iridium | Dehydrogenative cyclization of 2-aminobiphenyls organic-chemistry.org |

Green Chemistry Principles in Carbazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of carbazoles and other N-heterocycles to minimize environmental impact. Key aspects include the use of greener solvents, improving atom economy, and the development of recyclable catalysts.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. An effective and operationally simple protocol for the synthesis of carbazoles from 2-azidobiphenyls has been reported using visible light in an aqueous co-solvent system, with nitrogen as the only byproduct. rsc.org Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim(BF4)]), have also been employed as reusable catalysts and solvents for the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazoles. acgpubs.org More recently, Cyrene, a bio-based solvent, has been explored as a green alternative to traditional polar aprotic solvents. mdpi.com

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. jocpr.comwikipedia.org Multi-component reactions inherently possess high atom economy as most of the atoms of the starting materials are incorporated into the final product. ijcce.ac.ir

| Green Chemistry Principle | Application in Carbazole Synthesis |

| Use of Green Solvents | Water, ionic liquids, bio-based solvents (e.g., Cyrene). rsc.orgacgpubs.orgmdpi.com |

| High Atom Economy | Achieved through multi-component reactions and addition-type reactions. ijcce.ac.irjocpr.com |

| Catalyst Recyclability | Use of heterogeneous catalysts like Pd-Cu@rGO and magnetic nanocatalysts. organic-chemistry.org |

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms underlying carbazole synthesis is crucial for optimizing existing methods and developing new, more efficient routes. Various studies have focused on elucidating the intricate steps involved in these transformations.

For instance, a diverted Bischler–Napieralski cascade reaction leading to carbazoles was found to proceed through a complex, multi-step mechanism involving at least ten elementary steps. tubitak.gov.tr Systematic experimentation allowed for the confident establishment of this pathway and even enabled the diversion of the reaction to produce different carbazole regioisomers. tubitak.gov.tr

The mechanism of the Ullmann reaction is thought to involve the formation of an active copper(I) species, which undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C or C-N bond. organic-chemistry.org In palladium-catalyzed carbazole syntheses, the mechanism often involves a palladacycle intermediate, which can undergo reductive elimination to form the final carbazole product.

Mechanistic studies of a metal-free indole-to-carbazole synthesis suggest a cascade process involving condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole as a key intermediate. jk-sci.com The elucidation of such mechanisms provides valuable insights into the reaction pathways and allows for the rational design of new synthetic strategies.

Theoretical and Computational Investigations of 9 Ethyl N,n Dimethyl 9h Carbazol 3 Amine Electronic Structure

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex organic molecules like carbazole (B46965) derivatives. researchgate.net DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry, by finding the minimum energy configuration on the potential energy surface.

Geometry optimization is a fundamental computational process that determines the lowest energy structure of a molecule. For 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine, this involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the most stable conformation. The carbazole ring system itself is largely planar, but the ethyl group at the N9 position and the dimethylamino group at the C3 position introduce conformational flexibility. nih.gov

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of the molecule and their relative energies. The orientation of the ethyl and dimethylamino groups relative to the carbazole plane is critical. The calculations would explore various rotational positions of these substituent groups to identify the global minimum—the most stable conformer. This optimized structure is crucial as it serves as the basis for all subsequent calculations of molecular properties, such as electronic orbitals and absorption spectra. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.

Functionals: The functional approximates the complex exchange and correlation energies of the electrons. For organic molecules like carbazole derivatives, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines exact exchange from Hartree-Fock theory with DFT exchange and correlation components. jnsam.comjnsam.comnih.gov Other functionals, such as those from the Minnesota family (e.g., M06-2X), may also be selected for their performance with specific types of interactions. stackexchange.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for carbazole systems. mdpi.comjnsam.comnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately. The "++" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons.

The selection of a functional and basis set is a critical step, often involving a compromise between the desired level of accuracy and the available computational resources.

Table 1: Common Functionals and Basis Sets for Carbazole Derivative Calculations

| Category | Examples | Description |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X | Approximates the exchange and correlation energy of electrons. Hybrid functionals like B3LYP are often a good balance of accuracy and cost for organic molecules. stackexchange.com |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), def2-SVP, cc-pVDZ | A set of mathematical functions representing atomic orbitals. Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) provide higher accuracy at a greater computational expense. mdpi.comjnsam.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern the molecule's ability to donate or accept electrons and play a direct role in its optical properties. nih.govajchem-a.com

The HOMO and LUMO energies are directly related to the ionization potential and electron affinity of the molecule, respectively.

HOMO: The energy of the HOMO is a measure of the molecule's electron-donating ability. A higher HOMO energy level indicates that the molecule can be more easily oxidized. In this compound, the electron-rich carbazole nucleus and the powerful electron-donating dimethylamino group would lead to a high-lying HOMO, with the electron density of this orbital expected to be concentrated on the carbazole and amino moieties.

LUMO: The energy of the LUMO represents the molecule's electron-accepting ability. A lower LUMO energy level suggests the molecule can more readily accept an electron. The LUMO in carbazole derivatives is typically distributed across the aromatic π-system.

The distribution of these orbitals determines the nature of electronic transitions. For instance, a transition from a HOMO centered on the donor part of a molecule to a LUMO on an acceptor part signifies an intramolecular charge transfer (ICT) event.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. dntb.gov.ua

Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Reactivity: Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive.

Optical Properties: The energy gap is also a first approximation of the lowest electronic excitation energy. A smaller gap generally corresponds to absorption of longer-wavelength light.

Table 2: Representative FMO Data for Carbazole Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -5.5 | Relates to electron-donating ability (ionization potential). |

| LUMO Energy | -1.5 to -2.0 | Relates to electron-accepting ability (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicates chemical stability and corresponds to the energy of the lowest electronic transition. nih.govdntb.gov.ua |

Note: These are typical values for similar carbazole systems and serve as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the properties of electronically excited states. rsc.org TD-DFT is used to calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption peaks observed in a UV-Visible spectrum. researchgate.net

The calculations provide not only the energy of each transition (and thus the absorption wavelength) but also its intensity, which is related to the oscillator strength. By analyzing the molecular orbitals involved in a given transition (e.g., HOMO → LUMO), TD-DFT can characterize the nature of the excitation. For this compound, the lowest energy transitions would likely be characterized as π-π* transitions localized on the carbazole ring system, with significant intramolecular charge transfer (ICT) character due to the electron-donating dimethylamino group. This information is vital for designing molecules with specific optical properties for use in electronic devices such as organic light-emitting diodes (OLEDs) or sensors.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine |

| 3,6-diiodo-9-ethyl-9H-carbazole |

| N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide |

| (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine |

Singlet and Triplet State Characterization

There is no specific data available in the reviewed literature detailing the characterization of the singlet and triplet states of this compound. Such a study would be crucial for understanding its potential photophysical properties, including its efficiency in light-emitting applications, but this information has not been published.

Calculation of Absorption and Emission Energies

Specific calculated absorption and emission energies for this compound are not available in the current scientific literature. While experimental absorption and emission spectra are available for some derivatives of 9-ethyl-9H-carbazole, theoretical calculations that would provide a deeper understanding of the electronic transitions responsible for these properties in the target molecule are absent.

Molecular Electrostatic Potential (MEP) Mapping

A molecular electrostatic potential (MEP) map for this compound has not been published. MEP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. While MEP analyses have been performed on other carbazole derivatives, a specific map for this compound is not available.

Charge Transfer Analysis within the Carbazole Moiety and Substituents

A detailed charge transfer analysis for this compound, particularly focusing on the electronic interplay between the N,N-dimethylamino group, the carbazole core, and the ethyl substituent, is not present in the reviewed literature. Understanding the intramolecular charge transfer (ICT) characteristics is fundamental to designing efficient materials for optoelectronic devices.

Ab Initio Molecular Orbital Studies

There are no specific ab initio molecular orbital studies for this compound reported in the scientific literature. Such studies, which would include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their spatial distributions, are essential for predicting the compound's charge transport capabilities and its behavior in electronic devices.

Advanced Photophysical Characterization and Luminescence Phenomena of 9 Ethyl N,n Dimethyl 9h Carbazol 3 Amine Analogs

UV-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Features

The electronic absorption spectra of carbazole (B46965) derivatives provide insights into their electronic transitions. Typically, these compounds exhibit absorption bands associated with π-π* transitions. researchgate.net For instance, the absorption spectra of many carbazole derivatives show characteristic bands in the UV-visible region. The absorption bands peaking at approximately 292 nm and between 325-330 nm are typical for carbazole derivatives. researchgate.net

In some analogs, a charge-transfer (CT) transition is evident in the electronic absorption spectra. nih.gov The addition of different electron-donating moieties to the carbazole structure can lead to a red-shift in the UV-Vis absorption spectrum. aip.org For example, modifying a carbazole dye with an amine group can result in a significant red-shift. aip.org

The absorption spectra can also be influenced by the solvent, though π-π* electronic transition absorptions in some carbazole derivatives remain unchanged with respect to solvent polarity. emu.edu.tr However, other transitions, such as the S0→S2 transition, may undergo solvent-dependent shifts. emu.edu.tr

| Compound | Solvent | Absorption Maxima (λmax, nm) | Assigned Transition |

|---|---|---|---|

| Carbazole | Ethanol (B145695) | 323 | π-π |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | Chloroform | Not specified | Not specified |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Methanol | 235, 275, 315, 385 | n→π and π→π* |

Fluorescence Emission Spectroscopy: Luminescence Profiles and Emission Maxima

Carbazole and its derivatives are known for their fluorescent properties, often emitting light in the blue region of the spectrum. iaea.org The emission spectra provide information about the luminescence profiles and emission maxima of these compounds. For instance, carbazole itself has a fluorescence emission peak at 351 nm when excited at 323 nm in ethanol. aatbio.com

The emission properties can be tuned by modifying the molecular structure. For example, carbazole end-capped phenylene ethynylene compounds exhibit intense violet-blue emission in dichloromethane (B109758) solution, with emission maxima ranging from approximately 383 to 420 nm. iaea.org The emission can be red-shifted in the solid state compared to in solution, with the extent of the shift depending on the substituents and the π-conjugation length. iaea.org

In donor-acceptor type molecules, intramolecular charge transfer (ICT) can play a significant role in the fluorescence behavior. frontiersin.org This can lead to solvatochromic effects, where the emission color changes with the polarity of the solvent. rsc.org

| Compound | Solvent/State | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| Carbazole | Ethanol | 323 | 351 aatbio.com |

| Carbazole-9-ylpropionic acid | Ethanol | 340 | 370 dss.go.th |

| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | THF | 304 | ~395 frontiersin.org |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For carbazole derivatives, ΦF values can vary significantly depending on their structure and environment. Highly fluorescent carbazole end-capped phenylene ethynylene compounds have been reported with quantum yields ranging from 0.36 to 0.88 in dichloromethane solution. iaea.org

In some cases, the quantum yield can be influenced by aggregation. For certain carbazole derivatives, the photoluminescence quantum yields can increase dramatically upon grinding, indicating mechanoresponsive luminescence. rsc.org The highest photoluminescence quantum yield for some carbazole-based emitters has been observed in doped films, reaching values as high as 66%. researchgate.net

Excited State Dynamics and Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy provides valuable information about the excited-state dynamics and fluorescence lifetimes (τF) of these molecules. The excited-state lifetime of carbazole's S1 state is in the range of 13–15 ns and is weakly dependent on the solvent. mdpi.com For other carbazole derivatives, fluorescence lifetimes can range from approximately 1.14 to 6.63 ns. iaea.org

Upon photoexcitation, an initially prepared higher singlet state (Sx) decays to the S1 state via internal conversion with a lifetime on the order of picoseconds or sub-picoseconds. mdpi.com From the S1 state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to the triplet state (T1). mdpi.com The T1 state has a much longer lifetime, typically in the microsecond regime. mdpi.com

Solvent Effects on Photophysical Properties: Solvatochromism and Polarity Dependence

The photophysical properties of many carbazole derivatives are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This is particularly prominent in donor-acceptor molecules where a significant change in dipole moment occurs upon excitation. mdpi.com This leads to a correlation between the Stokes shift and solvent polarity. mdpi.com

A prominent solvatochromic effect can be observed in the emission spectra, with the emission color tuning from blue in nonpolar solvents to orange-red in polar solvents. rsc.org This solvent-dependent behavior is often analyzed using Lippert-Mataga, McRae, and Weller plots, which can provide information about the change in dipole moment between the ground and excited states. nih.gov While some carbazole derivatives show strong solvatochromism in their emission spectra, the absorption spectra may be less affected by solvent polarity. emu.edu.trresearchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov Some carbazole derivatives exhibit AIE characteristics. For instance, certain carbazole-based fluorophores show weak fluorescence in a good solvent like THF but display significantly enhanced emission when a poor solvent like water is added, inducing aggregation. frontiersin.org

The AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. frontiersin.org This property is highly desirable for applications such as chemical sensors and organic light-emitting diodes (OLEDs).

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high efficiency in OLEDs. nih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. rsc.org

Carbazole is a popular electron donor used in the design of TADF emitters. frontiersin.org By carefully designing the molecular structure, for example, by introducing steric hindrance between donor and acceptor units, the ΔEST can be minimized. rsc.org Carbazole-based TADF emitters have been developed that exhibit high photoluminescence quantum yields and are used to create highly efficient OLEDs. nih.govfrontiersin.org The emission properties of TADF materials can be temperature-dependent, with luminescence intensity often increasing with temperature. nih.gov

Singlet-Triplet Energy Gap (ΔE_ST) Measurement and Optimization

A key determinant for efficient TADF is an exceptionally small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). frontiersin.org This small gap is essential to facilitate the efficient up-conversion of non-radiative triplet excitons to radiative singlet excitons through a process known as reverse intersystem crossing (RISC). rsc.org

The ΔE_ST is typically determined experimentally from the onsets of the fluorescence and phosphorescence spectra of the material, which are measured at low temperatures (e.g., 77 K) to resolve the vibrational fine structure. The S₁ energy is derived from the highest-energy peak (the 0-0 transition) of the fluorescence spectrum, while the T₁ energy is taken from the highest-energy peak of the phosphorescence spectrum. acs.org

Optimization of the ΔE_ST is a primary goal in the molecular design of TADF emitters. For carbazole-based D-A type molecules, the energy gap is highly sensitive to the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO resides on the electron-accepting unit. By introducing significant steric hindrance between the donor and acceptor groups, it is possible to create a highly twisted molecular geometry. This twisting minimizes the HOMO-LUMO overlap, which in turn reduces the exchange energy, leading to a smaller ΔE_ST. researchgate.net

For instance, a comparative study of two carbazole-based TADF emitters, CZ-TTR and DCZ-TTR, demonstrated this principle. DCZ-TTR, which has two mutually restricted carbazole groups, exhibited a smaller ΔE_ST of 0.03 eV compared to the 0.10 eV of CZ-TTR, which has only one free-rotation carbazole. This reduction in the energy gap was attributed to the increased steric hindrance in DCZ-TTR. Similarly, the compound tMCzPN achieves a small ΔE_ST of 0.10 eV due to the steric hindrance provided by methyl groups on the carbazole unit. frontiersin.org

Table 1: Singlet-Triplet Energy Gaps (ΔE_ST) in Carbazole-Based TADF Analogs

| Compound Name | Donor Moiety | Acceptor Moiety | ΔE_ST (eV) | Reference |

| tMCzPN | 1,3,6,8-tetramethyl-carbazole | 2,4-diphenylnicotinonitrile | 0.10 | frontiersin.org |

| DCZ-TTR | Carbazole (x2) | Thianthrene 5,5,10,10-tetraoxide | 0.03 | researchgate.net |

| CZ-TTR | Carbazole | Thianthrene 5,5,10,10-tetraoxide | 0.10 | researchgate.net |

| PIC-TRZ | Phenylindolo[2,3-a]carbazole | Triphenyltriazine | 0.11 | researchgate.net |

Reverse Inter-System Crossing (RISC) Pathways

Reverse intersystem crossing (RISC) is the thermally-activated process that allows for the conversion of triplet excitons back into singlet excitons (T₁ → S₁). The rate of this process (k_RISC) is a critical factor for high-efficiency TADF, as it competes with non-radiative decay pathways of the triplet excitons. An efficient RISC process is the defining characteristic of a TADF emitter. frontiersin.org

The efficiency of RISC is directly dependent on the magnitude of ΔE_ST, as described by the Boltzmann distribution. A smaller ΔE_ST allows for more efficient up-conversion at room temperature. The relationship can be expressed as:

k_RISC ∝ exp(-ΔE_ST / k_B T)

where k_B is the Boltzmann constant and T is the absolute temperature. rsc.org

Experimental verification of RISC is often achieved through temperature-dependent transient photoluminescence (PL) decay measurements. For a TADF material, the PL decay curve exhibits two components: a short-lived prompt fluorescence from the decay of directly generated singlet excitons, and a long-lived delayed fluorescence resulting from excitons that have undergone the T₁ → S₁ RISC process. As the temperature increases, the delayed fluorescence component becomes more prominent and its decay time shortens, which is a clear signature of a thermally-activated process. frontiersin.org For example, in the carbazole analog tMCzPN, the delayed component of its PL decay clearly enhances with increasing temperature, confirming its TADF nature. frontiersin.org

Electrical excitation generates a population of singlet (25%) and triplet (75%) excitons.

Singlet excitons decay radiatively, producing prompt fluorescence.

Triplet excitons are converted to singlet excitons via RISC.

These newly formed singlet excitons then decay radiatively, producing delayed fluorescence.

Efficient RISC can also be facilitated by intermediate triplet states (e.g., ³MLCT in metal complexes) that can provide larger spin-orbit coupling with the lowest singlet charge-transfer state, thereby accelerating the transition. researchgate.net

Phosphorescence Spectroscopy and Triplet Exciton (B1674681) Management

Phosphorescence spectroscopy is an indispensable tool in the characterization of TADF materials. By measuring the phosphorescence spectrum of a compound at low temperature (typically 77 K), the energy of the lowest triplet state (T₁) can be precisely determined from the highest-energy emission peak. acs.orgresearchgate.net This value is crucial for calculating the ΔE_ST, which is the difference between the S₁ energy (from fluorescence) and the T₁ energy. acs.org

For carbazole itself, the T₁ state is relatively high, around 3.0 eV. researchgate.net In donor-acceptor type carbazole derivatives designed for TADF, the T₁ energy is lowered due to the charge-transfer nature of the excited state. The goal of triplet exciton management in these materials is not to enhance phosphorescence itself, but rather to ensure that the vast majority of the triplet excitons are efficiently harvested and channeled back to the singlet manifold via RISC to generate delayed fluorescence. rsc.org

Effective triplet exciton management in TADF emitters involves:

Minimizing ΔE_ST: As discussed, this is the primary strategy to maximize the k_RISC.

Suppressing Non-Radiative Triplet Decay: The molecular structure and the host matrix environment should be designed to minimize vibrational quenching of the triplet excitons, thus maximizing their lifetime and the probability of undergoing RISC. A rigid molecular structure and a rigid host environment can help suppress non-radiative relaxation. chinesechemsoc.org

Maximizing the RISC Rate: Beyond a small ΔE_ST, the k_RISC is also influenced by spin-orbit coupling between the S₁ and T₁ states. While spin-orbit coupling is inherently weak in purely organic molecules, a small energy gap can enhance the mixing of these states, thereby favoring the transition. rsc.org

The transient PL decay characteristics of carbazole analogs provide insight into triplet exciton management. The presence of a significant delayed fluorescence component with a microsecond lifetime at room temperature is direct evidence of successful triplet harvesting through the TADF mechanism.

Table 2: Photophysical Properties of Carbazole-Based Analogs in Doped Films

| Compound Name | Prompt Lifetime (ns) | Delayed Lifetime (μs) | PLQY (%) | Emission Peak (nm) | Reference |

| tMCzPN | - | 14.29 | 70.5 | 524 | frontiersin.org |

| pICz-TFB | - | - | 50 | 476 | nih.gov |

| pICz-TPT | - | - | 58 | 480 | nih.gov |

| DF2 | - | - | - | - | researchgate.net |

| DF3 | - | - | - | - | researchgate.net |

Note: PLQY stands for Photoluminescence Quantum Yield. Data for prompt/delayed lifetimes are not always reported in conjunction.

Spectroscopic and Structural Elucidation of 9 Ethyl N,n Dimethyl 9h Carbazol 3 Amine and Its Derivatives

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. In the study of carbazole (B46965) derivatives, CV provides valuable insights into their electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for assessing the suitability of these materials for various optoelectronic applications.

While specific cyclic voltammetry data for 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine is not extensively detailed in the available literature, the electrochemical behavior of this compound can be inferred by examining structurally related carbazole derivatives. The electronic properties of carbazole-based molecules are significantly influenced by the nature and position of substituents on the carbazole ring.

The introduction of an ethyl group at the 9-position of the carbazole nitrogen is a common strategy to enhance solubility and processability without drastically altering the core electronic properties. The key to the electrochemical behavior of this compound lies in the presence of the electron-donating N,N-dimethylamino group at the 3-position. This group is known to significantly lower the oxidation potential of the carbazole moiety, making the compound more susceptible to oxidation compared to unsubstituted 9-ethylcarbazole (B1664220). This effect is attributed to the increased electron density on the carbazole ring system, which facilitates the removal of an electron.

A study on a closely related compound, 2-(9-ethylcarbazol-3-yliminomethyl)phenol, provides valuable comparative data. In this molecule, the 9-ethylcarbazole core is present, and while the substituent at the 3-position is an imine rather than a simple dimethylamino group, the electrochemical data offers a reasonable approximation of the oxidation behavior. The cyclic voltammogram of 2-(9-ethylcarbazol-3-yliminomethyl)phenol, recorded in a non-aqueous electrolyte solution, exhibits distinct oxidation peaks.

The electrochemical behavior of 2-(9-ethylcarbazol-3-yliminomethyl)phenol in a 0.1M Bu4NBF4/MeCN solution showed two oxidation peaks at 1.12 V and 1.45 V versus an Ag/AgCl reference electrode scispace.com. In an acidic medium (0.1M LiClO4/MeCN + 35 mM HClO4), the first oxidation peak shifted to 0.98 V and was reversible, while a second, irreversible peak appeared at 1.32 V. scispace.com. The first reversible oxidation is typically associated with the formation of a stable cation radical. The presence of the electron-donating groups facilitates this process, leading to a relatively low oxidation potential.

Based on this data, it is anticipated that this compound would also exhibit a low oxidation potential, likely even lower than that of 2-(9-ethylcarbazol-3-yliminomethyl)phenol due to the stronger electron-donating nature of the N,N-dimethylamino group compared to the imine substituent. The reversible nature of the first oxidation wave is also expected, indicating the formation of a stable radical cation.

The HOMO and LUMO energy levels are critical parameters that can be estimated from cyclic voltammetry data. The HOMO level is related to the onset of the first oxidation peak, while the LUMO level can be estimated from the onset of the reduction peak or calculated by adding the optical bandgap (determined from UV-Vis spectroscopy) to the HOMO energy level. For many carbazole derivatives, the reduction process is often irreversible or occurs at very negative potentials, making the estimation of the LUMO level from CV challenging.

The electrochemical properties of these carbazole derivatives are summarized in the interactive data table below.

| Compound Name | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) | Medium |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | 1.12 | 1.45 | 0.1M Bu4NBF4/MeCN |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | 0.98 (reversible) | 1.32 (irreversible) | 0.1M LiClO4/MeCN + 35 mM HClO4 |

In-depth Analysis of this compound in Advanced Organic Electronics Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the applications of the chemical compound this compound within the fields of organic electronic materials and optoelectronics. Despite the broad utility of the carbazole chemical family in these areas, detailed studies focusing on this particular N,N-dimethylated derivative are not publicly available. Consequently, an article detailing its specific roles as outlined—in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—cannot be constructed based on current scientific evidence.

The parent compound, 9-Ethyl-9H-carbazol-3-amine, is a well-documented chemical intermediate. However, information regarding the synthesis, properties, and performance of its N,N-dimethyl derivative, this compound, in electronic applications remains elusive. Extensive searches for its use as an emitter material, host material for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, or as a component in charge transport layers have yielded no specific data. Similarly, its application as a hole transporting material in perovskite solar cells is not documented in the available literature.

This absence of data prevents a scientifically accurate discussion and the creation of data tables detailing research findings as requested. The scientific community has extensively explored other carbazole derivatives for these applications, but this compound does not appear to be among them. Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to existing research.

Should research on this compound be published in the future, a detailed article on its applications could be produced. At present, the requested analysis cannot be provided.

Applications in Organic Electronic Materials and Optoelectronics

Organic Photovoltaic Materials (OPVs)

Donor-Acceptor Systems in Solar Cell Applications

The development of efficient organic solar cells often relies on a donor-acceptor (D-A) architecture to facilitate charge separation and transport. nih.gov In these systems, carbazole (B46965) derivatives, including those based on the 9-ethylcarbazole (B1664220) structure, function effectively as the electron donor component. researchgate.netnih.gov Their electron-rich nature is a key attribute for this purpose. nih.gov

Research into D-A copolymers has demonstrated the utility of units like 9-(2-ethylhexyl)carbazole (B70396) as the donor, paired with acceptor units such as 5,6-difluorobenzo[c] ktu.edumdpi.comktu.eduthiadiazole. nih.gov This combination allows for the creation of semiconducting polymers with potential applications in photovoltaic devices. nih.gov Furthermore, arylamine-based compounds featuring the 9-ethyl-carbazole moiety have been synthesized for use as hole-transporting materials (HTMs) in perovskite solar cells. ktu.eduktu.edu The primary role of these HTMs is to efficiently extract and transport positive charges from the perovskite layer to the electrode, a critical step for achieving high power conversion efficiency. ktu.eduktu.edu The design of such materials requires high hole mobility, good solubility, and excellent thermal and photochemical stability. ktu.eduktu.edu

The table below summarizes the roles of carbazole-based compounds in solar cell applications.

| Application Area | Role of Carbazole Derivative | Example Acceptor/System Component | Reference |

| Organic Solar Cells (OSCs) | Electron Donor in D-A copolymers | 5,6-Difluorobenzo[c] ktu.edumdpi.comktu.eduthiadiazole | nih.gov |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Perovskite Absorber Layer | ktu.eduktu.edu |

| Dye-Sensitized Solar Cells (DSSCs) | Component in D-π-A Sensitizers | Titanium Dioxide (TiO₂) Film | rsc.org |

Photoconductive and Photorefractive Applications

The carbazole conjugated unit possesses promising electronic and optical properties, including inherent photoconductivity and photorefractivity. researchgate.net These characteristics are foundational to its application in optoelectronic devices where light is used to modulate electrical signals. The stable, tricyclic structure of carbazole allows it to effectively transport charge carriers when illuminated, a key requirement for photoconductive materials. researchgate.net Derivatives of 3-amino-9-ethylcarbazole (B89807), the parent amine of the compound in focus, are recognized for these valuable electronic properties. researchgate.net The functionalization at the 9-position with an ethyl group and at the 3-position with a dimethylamino group serves to modify the electronic landscape of the molecule, tuning its conductivity and refractive index response for specific applications.

Development of Photoinitiators for Polymerization

Carbazole-based compounds have emerged as a highly promising class of photoinitiators, particularly for polymerization processes activated by visible light. researchgate.net Their utility in this field stems from their excellent photochemical stability, low cost, and the ease with which their structure can be functionalized. researchgate.net The carbazole moiety's significant electron-donating ability is crucial for its interaction with other components in photoinitiating systems (PISs). researchgate.net

Research has explored a range of carbazole derivatives for both free radical and cationic polymerization. researchgate.netrsc.org For instance, compounds derived from 1,4-dimethyl-9-ethylcarbazole-3-carbaldehyde, a structure closely related to the subject amine, have been synthesized to act as photoinitiators. rsc.org These systems are designed to absorb light and generate reactive species (radicals or cations) that initiate the polymerization of monomers. The ability to activate these initiators with near-visible light is a significant advantage, avoiding the use of higher-energy UV radiation. researchgate.netrsc.org

Chemical and Biological Sensing Applications

The unique photophysical properties of the carbazole framework make it an excellent platform for the development of chemical and biological sensors. Derivatives can be designed to exhibit changes in their fluorescence or color upon interaction with a specific analyte.

A notable example is a chemosensor derived from 9-ethyl-9H-carbazole, (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH), which has been developed for the naked-eye colorimetric detection of copper ions (Cu²+). scienceopen.com This demonstrates a practical application in chemical sensing, where the carbazole unit acts as the signaling component. Similarly, Schiff bases synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde are considered promising candidates for sensor development. mdpi.com

In the realm of biological applications, derivatives of N-(9-Ethyl-9H-carbazol-3-yl)acetamide have been synthesized and investigated for their potential to interact with biological targets. mdpi.com For example, novel compounds linking the carbazole unit to benzofuran-1,2,4-triazoles have been designed to target key proteins of the SARS-CoV-2 virus, such as the main protease and spike glycoprotein. mdpi.com This molecular recognition capability, where the carbazole derivative selectively binds to a biological macromolecule, forms the fundamental principle of a biological sensor.

The table below details specific sensing applications involving 9-ethylcarbazole derivatives.

| Application | Target Analyte/Molecule | Derivative Structure | Sensing Principle | Reference |

| Chemical Sensing | Copper (II) Ions (Cu²⁺) | (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide | Colorimetric | scienceopen.com |

| Biological Recognition | SARS-CoV-2 Proteins | N-(9-Ethyl-9H-carbazol-3-yl)acetamide linked to benzofuran-1,2,4-triazole | Molecular Docking | mdpi.com |

Structure Property Relationships and Molecular Design Principles in Carbazole Based Compounds

Impact of N-Substitution (e.g., Ethyl Group) on Electronic and Photophysical Properties

Substitution at the nitrogen atom (position 9) of the carbazole (B46965) ring is a common strategy to enhance solubility and modify the electronic properties of the molecule. epstem.net The introduction of an alkyl group, such as an ethyl group in 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine, primarily serves to improve solubility in common organic solvents, which is crucial for device fabrication from solution. epstem.net While N-alkylation has a relatively modest direct impact on the electronic structure compared to substitutions on the aromatic rings, it can still influence the photophysical properties. acs.orgresearchgate.net

| Compound | N-Substituent | Absorption Max (λabs) | Emission Max (λem) |

| 9H-Carbazole | -H | ~330 nm | ~350 nm |

| 9-Ethylcarbazole (B1664220) | -CH2CH3 | ~347 nm nih.gov | ~349 nm nih.gov |

Note: The data presented is a generalized representation based on findings for N-substituted carbazoles and may not be specific to this compound.

Influence of Amino Group Substitution (e.g., N,N-dimethyl) at Position 3 on Reactivity and Photophysics

The introduction of an amino group at the 3-position of the carbazole ring significantly alters its electronic and photophysical properties. The amino group is a strong electron-donating group, which can increase the HOMO energy level of the molecule. tubitak.gov.tr This, in turn, can reduce the energy gap between the HOMO and LUMO, leading to a red-shift in both the absorption and emission spectra. iaamonline.org The N,N-dimethylamino group in this compound is a particularly potent electron donor.

The presence of the amino group at position 3 enhances the intramolecular charge transfer (ICT) character of the molecule, especially when paired with an acceptor moiety. nih.gov This enhanced ICT can lead to desirable properties such as large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. acs.org Furthermore, the amino group at the 3-position is known to be a reactive site, allowing for further functionalization of the carbazole core. tubitak.gov.trchim.it

| Substitution Position | Substituent | Effect on HOMO | Effect on λmax |

| 3 | -NH2 | Increase | Red-shift iaamonline.org |

| 3 | -N(CH3)2 | Significant Increase | Significant Red-shift |

Note: This table illustrates the general electronic effects of amino substitution on the carbazole core.

Role of Extended Conjugation and Aromaticity in Optoelectronic Performance

The optoelectronic performance of carbazole-based compounds is intrinsically linked to the extent of π-conjugation and the aromaticity of the system. rsc.orgrsc.org The carbazole moiety itself possesses an extended π-conjugated system, which is responsible for its inherent electronic and photophysical properties. rsc.org Extending this conjugation by introducing other aromatic or vinylic groups at positions 3 and 6 can further tune these properties. nih.gov

Steric Hindrance Effects on Molecular Conformation and Emission Characteristics

Steric hindrance, arising from the spatial arrangement of atoms and groups within a molecule, can have a profound impact on the conformation and, consequently, the emission characteristics of carbazole derivatives. researchgate.net The introduction of bulky substituents can force a twisted conformation, which can disrupt π-π stacking in the solid state. rsc.org This disruption can be beneficial in preventing aggregation-caused quenching of fluorescence, thereby enhancing the emission quantum yield in the solid state. acs.orgrsc.org

For instance, the ethyl group at the N-9 position and the N,N-dimethylamino group at the C-3 position can introduce a degree of steric hindrance that influences the planarity of the molecule. researchgate.net In some donor-acceptor systems, a twisted intramolecular charge transfer (TICT) state can be formed, which is highly sensitive to the surrounding environment and can lead to dual fluorescence. The degree of twisting between donor and acceptor moieties, influenced by steric effects, is a key parameter in designing materials with specific emission properties. rsc.org

Donor-Acceptor (D-A) Molecular Design Strategies for Enhanced Functionality

The donor-acceptor (D-A) approach is a powerful molecular design strategy for creating functional organic materials with tailored optoelectronic properties. researchgate.netnih.govmdpi.com In this design, an electron-donating moiety (the donor) is covalently linked to an electron-accepting moiety (the acceptor). rsc.org Carbazole and its derivatives, such as this compound, are excellent electron donors due to the electron-rich nitrogen atom. rsc.orgnih.gov

By pairing a carbazole donor with a suitable acceptor, it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation. nih.govacs.org This ICT process is fundamental to the operation of many organic electronic devices. The energy of the ICT state, and thus the emission color, can be precisely tuned by varying the strength of the donor and acceptor units. mdpi.com This D-A strategy has been successfully employed to develop materials for a wide range of applications, including thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs. researchgate.net

Tuning of Electronic and Photophysical Properties through Structural Modification

The electronic and photophysical properties of carbazole-based compounds can be systematically tuned through a variety of structural modifications. iaamonline.orgresearchgate.net This "molecular engineering" approach allows for the rational design of materials with optimized performance for specific applications. Key parameters that can be tuned include the HOMO and LUMO energy levels, the energy gap, the absorption and emission wavelengths, and the charge carrier mobility. researchgate.netnih.gov

Some of the common strategies for tuning these properties include:

Substitution at different positions: Introducing electron-donating or electron-withdrawing groups at the 3, 6, or 9 positions of the carbazole core can significantly alter the electronic landscape of the molecule. nih.govnih.gov

Extension of π-conjugation: As discussed earlier, extending the conjugated system can red-shift the absorption and emission. nih.gov

Introduction of steric bulk: This can influence the molecular packing in the solid state and prevent fluorescence quenching. rsc.org

Positional isomerism: The specific position of a substituent on the carbazole ring can have a dramatic effect on the resulting properties. researchgate.net

| Modification Strategy | Effect on Properties |

| Adding Electron-Donating Groups | Increases HOMO, Red-shifts spectra iaamonline.org |

| Adding Electron-Withdrawing Groups | Decreases LUMO, Can red-shift spectra |

| Extending π-Conjugation | Narrows band gap, Red-shifts spectra nih.gov |

| Introducing Steric Hindrance | Reduces aggregation, can enhance solid-state emission rsc.org |

Through these and other synthetic strategies, researchers can create a vast library of carbazole derivatives with a wide range of properties, paving the way for the development of next-generation organic electronic devices.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Academic research has firmly established the versatility of the 9-ethyl-9H-carbazol-3-amine scaffold. The parent compound, 3-Amino-9-ethylcarbazole (B89807) (AEC) , is a well-known building block, valued for its utility in synthesis and as a chromogenic substrate in biochemical assays like immunohistochemistry. tubitak.gov.trwikipedia.org Research has extensively explored its reactivity, demonstrating its use in creating a wide array of derivatives through reactions like acylation, arylation, and condensation. tubitak.gov.tr

Key contributions in the broader field of carbazole (B46965) derivatives, which inform the potential of 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine, include:

Materials for Optoelectronics: Carbazole-based compounds are celebrated for their electronic properties. They are frequently used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) due to their high hole mobility and thermal stability. ktu.edu The design of novel HTMs often involves modifying the carbazole core to optimize energy levels and charge transport capabilities. ktu.edu

Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.govmdpi.comresearchgate.net For instance, derivatives of 9-ethylcarbazole (B1664220) have been synthesized and investigated for their potential as anti-SARS-CoV-2 agents. semanticscholar.org

Functional Polymers: Polycarbazoles and their derivatives are recognized for their electrochromic and conductive properties, making them suitable for applications in smart windows, sensors, and energy storage. mdpi.com The synthesis of monomers like this compound would allow for the creation of new polymers with tailored characteristics.

Emerging Trends and Unexplored Research Avenues in N,N-dimethyl-9H-carbazol-3-amine Chemistry

The chemistry of carbazoles is continuously evolving, with several emerging trends pointing toward promising, yet unexplored, avenues for this compound.

Emerging Trends:

"Greener" Synthesis: There is a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic routes to the carbazole core and its derivatives. researchgate.net

Multi-functional Materials: The focus is shifting from single-purpose molecules to complex architectures that combine multiple functionalities, such as materials that are both emissive and have high charge mobility for OLED applications.

Bioconjugation: Linking carbazole moieties to biological molecules to create fluorescent probes or targeted therapeutic agents is a rapidly advancing area.

Unexplored Research Avenues:

Systematic Characterization: The fundamental photophysical and electronic properties of this compound remain uncharacterized. A systematic study of its absorption, emission, and electrochemical behavior is a critical first step.

Performance as a Hole-Transporting Material: The introduction of two methyl groups on the amine nitrogen, compared to the primary amine of AEC, significantly alters the compound's electron-donating strength and steric profile. This modification could enhance its performance and stability as an HTM in solar cells and OLEDs, an avenue that is entirely unexplored.

Development of Novel Polymers: Using this compound as a monomer for electropolymerization or chemical polymerization could lead to new conductive and electrochromic polymers with potentially enhanced solubility and stability due to the N,N-dimethyl and 9-ethyl groups. mdpi.com

Sensing Applications: The electron-rich nature of the dimethylamino group could make the compound a sensitive fluorometric or colorimetric sensor for detecting specific analytes, such as metal ions or nitroaromatic compounds.

Challenges and Opportunities in Advanced Materials Development

The development of advanced materials based on the this compound framework presents both challenges and significant opportunities.

Challenges:

Synthesis and Purification: While the synthesis from AEC is theoretically straightforward (e.g., via reductive amination or alkylation), optimizing the reaction conditions to achieve high yield and purity can be challenging.

Long-Term Stability: For electronic device applications, ensuring the morphological and chemical stability of the material under operational stress (heat, light, and electrical bias) is a major hurdle for many organic materials.

Structure-Property Correlation: A lack of empirical data for this specific compound makes it difficult to precisely predict its behavior, necessitating foundational experimental work before it can be incorporated into complex devices.

Opportunities:

Fine-Tuning Properties: The specific substitution pattern offers a distinct advantage. The ethyl group at the 9-position generally improves solubility in organic solvents, which is crucial for solution-based processing of devices. The powerful electron-donating N,N-dimethylamino group at the 3-position can be used to precisely tune the HOMO energy level, a key parameter for efficient charge injection in HTMs.

Versatile Building Block: This compound can serve as a versatile intermediate for creating more complex molecules. For example, the carbazole ring can be further functionalized at other positions to attach different functional groups, leading to a wide range of new materials.

The following table illustrates how minor structural modifications in related carbazole compounds can influence key properties, highlighting the opportunity for targeted design.

| Compound Name | Key Structural Feature | Impact on Properties | Potential Application |

| 3-Amino-9-ethylcarbazole (AEC) | Primary amine (-NH₂) at C3 | Reactive site for further synthesis; moderate electron donor. tubitak.gov.tr | Synthetic precursor, Chromogen wikipedia.org |

| Di(9-ethyl-9H-carbazol-3-yl)amine | Dicarbazole amine structure | Extended π-conjugation, stable radical cation. | Hole-Transporting Material ktu.edu |

| 9-Vinylcarbazole | Vinyl group at N9 | Can be polymerized to form Poly(N-vinylcarbazole) (PVK). | Photoconductive polymer, Host material in OLEDs |

| This compound | N,N-dimethylamino at C3 | Strong electron-donating group, increased solubility. | (Potential) HTMs, Polymer Monomer, Sensor |

This table is generated based on established principles of organic materials chemistry to illustrate potential properties.

Prospects for Rational Design of Novel Carbazole-Based Functional Materials

The future of functional materials lies in rational design, where molecular properties are predicted and optimized through computational modeling before undertaking complex synthesis. This compound is an excellent candidate for such an approach.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict its HOMO/LUMO energy levels, ionization potential, and electron affinity. This data would allow researchers to assess its suitability for specific electronic applications and guide the design of device architectures without initial trial-and-error synthesis.

Structure-Property Relationships: By synthesizing and characterizing this compound, it can be added to the growing library of carbazole derivatives. This would enrich the understanding of structure-property relationships, allowing for the development of more accurate predictive models. For example, quantifying the precise effect of the N,N-dimethyl group versus a primary amine on charge mobility would be invaluable.

Targeted Synthesis: Based on computational insights, the molecule could be used as a core structure for building more elaborate functional materials. For instance, if modeling suggests its HOMO level is ideal but its LUMO level needs adjustment, specific electron-withdrawing groups could be strategically added to other positions on the carbazole ring. This targeted approach accelerates the discovery of materials with on-demand properties for next-generation electronics and sensors.

Q & A

Q. What are the established synthetic routes for 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine, and what analytical techniques validate its purity?

The compound is typically synthesized via multi-step organic reactions, such as Ullmann coupling or nucleophilic substitution. For example, derivatives like 9-ethylcarbazole analogues are prepared by reacting brominated intermediates with amines in the presence of catalysts (e.g., Pd-based) under reflux conditions . Purity is validated using IR, NMR, NMR, and mass spectrometry. Chromatography (e.g., hexane:ethyl acetate gradients) is employed for purification, with values and melting points confirming consistency .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as bond lengths, dihedral angles between aromatic planes (e.g., ~37° for nitrobenzylidene substituents), and deviations from planarity (e.g., 0.077–0.101 Å in carbazole groups) are quantified . Complementary techniques like FT-IR and NMR verify functional groups (e.g., amine stretches at ~3300 cm) and proton environments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound should be handled in a fume hood with nitrile gloves and lab coats due to potential respiratory and skin irritation. Ethanol solutions require flammability precautions. Waste disposal must follow hazardous chemical guidelines, with spill containment using inert absorbents like vermiculite .

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

Polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) are effective due to the compound’s aromatic and amine moieties. Ethanol is suitable for dilute solutions, as noted in formulations containing 53.5% ethanol .

Q. How does the electronic structure of this compound influence its reactivity in derivatization reactions?

The electron-rich carbazole core and tertiary amine group enable electrophilic substitution (e.g., nitration, halogenation) and nucleophilic reactions (e.g., Schiff base formation with aldehydes). Steric hindrance from the ethyl and dimethyl groups may slow kinetics in bulky substituent additions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or antimalarial activities (e.g., IC variations) may arise from assay conditions (e.g., bacterial strain specificity) or substituent electronic effects. Dose-response curves and structure-activity relationship (SAR) studies comparing nitro, methoxy, or halogenated analogues are critical . Statistical validation (e.g., ANOVA) and controls for cytotoxicity (e.g., MTT assays) ensure reliability .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they mitigated?

Polymorphism and crystal packing irregularities (e.g., Z' > 1) complicate SC-XRD analysis. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement software (e.g., SHELX) improve accuracy. Thermal ellipsoid models and Hirshfeld surfaces help interpret disordered regions .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

Catalytic systems (e.g., Pd(OAc)/PPh for cross-coupling) and stoichiometric ratios (1:1.1 for amine:bromide) enhance efficiency. Microwave-assisted synthesis reduces reaction times, while column chromatography (silica gel, 9:1 hexane:ethyl acetate) achieves >95% purity .

Q. How do computational models predict the photophysical properties of this compound for optoelectronic applications?

Density functional theory (DFT) calculates HOMO-LUMO gaps (~3.2 eV) and charge-transfer efficiencies. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λ values (e.g., 350–400 nm). Hole-transport properties are inferred from ionization potentials and reorganization energies .

Q. What strategies identify and characterize byproducts in this compound synthesis?

LC-MS and HRMS detect low-abundance impurities (e.g., demethylated or oxidized species). Isotopic labeling (, ) traces reaction pathways, while 2D NMR (COSY, NOESY) resolves stereochemical anomalies. Kinetic studies under varying temperatures/pH quantify byproduct formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.